Cas no 569-92-6 (Rhamnocitrin)

Rhamnocitrin structure
Rhamnocitrin structure
Nome del prodotto:Rhamnocitrin
Numero CAS:569-92-6
MF:C16H12O6
MW:300.26288
MDL:MFCD03419285
CID:837252
PubChem ID:5320946

Rhamnocitrin Proprietà chimiche e fisiche

Nomi e identificatori

    • Rhamnocitrin
    • 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
    • RHAMNOCITRIN 3,4'-O-DI-D-GLUCOPYRANOSIDE
    • 3,4',5-Trihydroxy-7-methoxyflavone
    • 3,5,4'-trihydroxy-7-methoxyflavone
    • 5,4'-dihydroxy-7-methoxyflavonol
    • 7-Methylkaempferol
    • kaempferol 7-O-methyl ether
    • 3,4′,5-Trihydroxy 7-methoxyflavone
    • Kaempferol 7-methyl ether
    • 7-O-Methylkaempferol
    • [ "" ]
    • BZ59ZB4HBU
    • Luteolin 7-methylether
    • C17059
    • AKOS015896728
    • Q27151395
    • 3,5-Dihydroxy-2-(4-hydroxy-phenyl)-7-methoxy-chromen-4-one
    • 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-chromen-4-one
    • 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one
    • 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
    • UNII-BZ59ZB4HBU
    • BDBM50479043
    • LMPK12112589
    • Flavone, 3,4',5-trihydroxy-7-methoxy-
    • B0005-458078
    • HY-N1353
    • CHEMBL442289
    • CS-0016761
    • DTXSID50942365
    • KAEMPFEROL-7-O-METHYL ETHER
    • AS-76554
    • 569-92-6
    • C75671
    • CHEBI:80897
    • 4H-1-Benzopyran-4-one, 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-
    • 3,5,4''-TRIHYDROXY-7-METHOXYFLAVONE
    • SCHEMBL1759429
    • ConMedNP.1493
    • 3,4',5-Trihydroxy 7-methoxyflavone
    • Rhamnocitrin 7-O-methylkaempferol
    • DA-77437
    • DTXCID201370771
    • kaempferol-7-methyl ether
    • MDL: MFCD03419285
    • Inchi: InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
    • Chiave InChI: MQSZRBPYXNEFHF-UHFFFAOYSA-N
    • Sorrisi: COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O

Proprietà calcolate

  • Massa esatta: 300.06300
  • Massa monoisotopica: 300.063388
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 465
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 96.2
  • XLogP3: 2.2
  • Peso molecolare: 300.26

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.538
  • Punto di fusione: 225-227 ºC
  • Punto di ebollizione: 571.9°Cat760mmHg
  • Punto di infiammabilità: 218.4°C
  • PSA: 100.13000
  • LogP: 2.58540
  • Pressione di vapore: 0.0±1.7 mmHg at 25°C

Rhamnocitrin Informazioni sulla sicurezza

Rhamnocitrin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R15960-5mg
Rhamnocitrin
569-92-6
5mg
¥3798.0 2021-09-08
TargetMol Chemicals
TN2151-1 mg
Rhamnocitrin
569-92-6 98.33%
1mg
¥ 890 2023-07-10
TargetMol Chemicals
TN2151-5mg
Rhamnocitrin
569-92-6 98.33%
5mg
¥ 2118 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2151-5 mg
Rhamnocitrin
569-92-6 98.33%
5mg
¥2257.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
SBP02530-10mg
Rhamnocitrin
569-92-6 98%
10mg
$230 2023-09-20
Ambeed
A239568-10mg
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one
569-92-6 95%
10mg
$113.0 2025-02-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2151-10 mg
Rhamnocitrin
569-92-6 98.33%
10mg
¥3375.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
SBP02530-20mg
Rhamnocitrin
569-92-6 98%
20mg
$360 2023-09-19
Ambeed
A239568-5mg
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one
569-92-6 95%
5mg
$75.0 2025-02-26
Chengdu Biopurify Phytochemicals Ltd
SBP02530-20mg
Rhamnocitrin
569-92-6 98%
20mg
$360 2023-09-20
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